tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate
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Overview
Description
Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate is a complex organic compound that belongs to the class of nucleotides. This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and phosphate groups. It is commonly used in various biochemical and pharmaceutical applications due to its ability to participate in essential biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate involves multiple steps, starting from the preparation of the purine base and the ribose sugar. The purine base, 6-(methylamino)purine, is synthesized through a series of reactions involving the nitration and reduction of a suitable precursor. The ribose sugar is then attached to the purine base through a glycosidic bond formation reaction. The final step involves the phosphorylation of the ribose sugar to introduce the phosphate groups, followed by the addition of sodium ions to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and controlled reaction conditions. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the purine base or the phosphate groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as modified purine bases with different functional groups.
Scientific Research Applications
Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: The compound is involved in various biochemical processes, including DNA and RNA synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, inhibiting their activity and leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar structure but different phosphate group arrangement.
Guanosine triphosphate (GTP): Another nucleotide with a different purine base.
Cytidine triphosphate (CTP): A nucleotide with a pyrimidine base instead of a purine base.
Uniqueness
Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate is unique due to its specific purine base and the presence of multiple phosphate groups, which confer distinct biochemical properties and applications compared to other nucleotides.
Properties
Molecular Formula |
C11H13N5Na4O9P2 |
---|---|
Molecular Weight |
513.16 g/mol |
IUPAC Name |
tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChI Key |
XLPQPYQWGFCKEY-ZKRIHRHSSA-J |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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